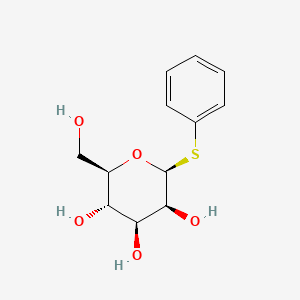

Phenyl a-D-thiomannopyranoside

Description

Historical Development and Significance of Thioglycosides in Carbohydrate Chemistry

The journey of thioglycosides in chemical synthesis has been transformative for carbohydrate chemistry. Initially explored as stable analogs of their oxygen-containing counterparts, O-glycosides, thioglycosides have proven to be much more. Their enhanced stability towards chemical and enzymatic hydrolysis made them invaluable tools for the synthesis of complex oligosaccharides. aun.edu.eg The development of methods to activate these stable compounds for glycosylation reactions was a significant breakthrough. scispace.comresearchgate.net Seminal work in the mid-20th century laid the groundwork for understanding the reactivity and stereoselectivity of glycosylation reactions, with a particular focus on the influence of protecting groups. scispace.com

Over the past few decades, the field has seen a dramatic improvement in the methods for chemical glycosylation, with thioglycosides playing a central role. scispace.com They have become some of the most commonly used building blocks in the synthesis of complex carbohydrates. umsl.edu The development of various activation methods, including the use of thiophilic promoters, has allowed for their widespread application in constructing glycosidic bonds. researchgate.netresearchgate.net This has been instrumental in producing pure and sufficient quantities of complex carbohydrates for biological and medical research, furthering our understanding of their crucial roles in health and disease. umsl.edu

Structural Characteristics and Chemical Stability of Phenyl α-D-thiomannopyranoside as a Thioglycoside Analog

Phenyl α-D-thiomannopyranoside is a synthetic carbohydrate derivative that embodies the key features of a thioglycoside. chemsynlab.com Its structure consists of a mannose sugar in a six-membered pyranose ring form, with a phenyl group attached to the anomeric carbon via a sulfur atom, forming a thioether linkage. chemsynlab.comcymitquimica.com The "α" configuration specifies the orientation of this linkage relative to the stereochemistry of the sugar ring. cymitquimica.com

Table 1: Chemical and Physical Properties of Phenyl α-D-thiomannopyranoside

| Property | Value |

| CAS Number | 77481-62-0 |

| Molecular Formula | C₁₂H₁₆O₅S |

| Molecular Weight | 272.32 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 126-131 °C |

| Optical Activity | [α]22/D +254°, c = 0.5% in methanol |

| Solubility | Soluble in polar organic solvents |

This table contains data sourced from multiple references. cymitquimica.comglentham.comsigmaaldrich.cn

A defining characteristic of Phenyl α-D-thiomannopyranoside, and thioglycosides in general, is the stability of the anomeric carbon-sulfur (C-S) bond. aun.edu.egresearchgate.net This bond is significantly more resistant to both chemical and enzymatic cleavage compared to the oxygen-based glycosidic bond found in naturally occurring carbohydrates. aun.edu.eg This stability is a key advantage in multi-step synthetic procedures, as it allows the thioglycoside to remain intact while other chemical modifications are made to the molecule. researchgate.net However, its low water solubility can be a limitation in certain biological applications. chemsynlab.com

Central Role of Carbohydrates and Glycoconjugates in Biological Systems and Disease Mechanisms

Carbohydrates, or glycans, are fundamental biomolecules with a vast array of functions that extend far beyond their role as an energy source. umsl.edubenthamscience.com They are integral structural components of connective tissues in animals and cell walls in plants and bacteria. benthamscience.com When covalently linked to proteins or lipids, they form glycoconjugates—glycoproteins and glycolipids, respectively—which are ubiquitous on cell surfaces and play critical roles in cellular communication and interactions. benthamscience.comlongdom.orglongdom.orgrahacollege.co.in

The intricate structures of these glycans are crucial for their function. They mediate a wide range of biological processes, including:

Cell-cell recognition and adhesion: This is essential for tissue development and maintenance. longdom.orgrahacollege.co.in

Immune response: Glycoconjugates act as antigens, such as the ABO blood group antigens, and are involved in immune recognition. longdom.orgrahacollege.co.in Pathogens also utilize glycans for adhesion, invasion, and evasion of the host immune system. longdom.org

Cell signaling: Many cell surface receptors are glycoproteins, and their interaction with signaling molecules initiates intracellular cascades. longdom.org

Protein folding and stability: The attachment of glycans can influence the correct folding and stability of proteins. longdom.orgrahacollege.co.in

Given their central role, it is not surprising that alterations in glycosylation are associated with numerous diseases, including cancer and infectious diseases. benthamscience.comlongdom.org For instance, changes in cell surface glycosylation can serve as biomarkers for cancer. benthamscience.com

Rationale for Investigating Synthetic Carbohydrate Derivatives in Chemical Biology

The inherent complexity and heterogeneity of naturally occurring carbohydrates pose significant challenges for their study. nih.govrsc.org Access to pure, well-defined carbohydrate structures is essential for understanding their biological functions and for developing carbohydrate-based therapeutics and vaccines. rsc.orgresearchgate.net This need has driven the field of synthetic carbohydrate chemistry.

Synthetic carbohydrate derivatives, like Phenyl α-D-thiomannopyranoside, serve several critical purposes in chemical biology:

Building Blocks for Complex Synthesis: They are fundamental units used in the chemical and chemoenzymatic synthesis of complex oligosaccharides and glycoconjugates. nih.govresearchgate.netbiosynth.com The stability of thioglycosides makes them particularly suitable for these multi-step processes. umsl.edu

Probes for Studying Biological Interactions: Synthetic carbohydrates are used to create tools like glycan microarrays, which allow for the high-throughput study of carbohydrate-protein interactions. nih.gov This helps in identifying ligands for carbohydrate-binding proteins (lectins) that are involved in various biological processes. researchgate.net

Development of Therapeutics: By understanding the interactions between carbohydrates and proteins involved in disease, scientists can design and synthesize carbohydrate-based drugs. researchgate.netuniversiteitleiden.nl For example, synthetic oligosaccharides have been developed as potential anti-cancer and anti-inflammatory agents. researchgate.net Phenyl α-D-thiomannopyranoside itself has been investigated for its potential to inhibit the growth of certain bacteria and viruses. chemsynlab.com

In essence, the synthesis of carbohydrate derivatives provides the necessary tools to dissect the complex world of glycobiology and to harness this knowledge for biomedical applications. researchgate.netuniversiteitleiden.nl

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11+,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLYAISOYPJBLU-GCHJQGSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446184 | |

| Record name | Phenyl a-D-thiomannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77481-62-0 | |

| Record name | Phenyl a-D-thiomannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Transformations of Phenyl α D Thiomannopyranoside

Synthetic Methodologies for Phenyl α-D-thiomannopyranoside and Related Analogs

The synthesis of phenyl α-D-thiomannopyranoside and its derivatives can be achieved through various methods, ranging from classical approaches to more advanced, stereoselective strategies.

Classical Glycosidation Approaches Utilizing Thiophenol

A common and traditional method for synthesizing phenyl α-D-thiomannopyranoside involves the reaction of a mannose derivative with thiophenol. One such approach starts with the per-O-acetylated mannose, which is treated with thiophenol in the presence of a Lewis acid catalyst.

Another classical method involves the reaction of β-D-mannopyranosyl fluoride (B91410) with thiophenol, catalyzed by a Lewis acid like boron trifluoride diethyl etherate. chemsynlab.com The resulting product can then be purified using techniques such as column chromatography and recrystallization. chemsynlab.com The anomeric configuration of the product is a critical aspect of these syntheses. For instance, starting from a mannosyl sulfoxide (B87167) with an α-configuration at the anomeric center and activating it with triflic anhydride (B1165640) leads to the formation of an α-mannosyl triflate intermediate. nih.gov Subsequent reaction with thiols results in β-thiomannosides. nih.gov

A method for preparing phenyl 1-thio-α-D-mannopyranoside involves converting it to a benzylidene acetal (B89532). google.com This is achieved by reacting it with benzaldehyde (B42025) dimethyl acetal in the presence of an acid catalyst like p-toluenesulfonic acid. google.com

Advanced Stereoselective Synthesis of α- and β-Thiomannopyranosides

Achieving high stereoselectivity in the synthesis of thiomannopyranosides is a significant challenge in carbohydrate chemistry. Advanced methods have been developed to control the formation of either the α- or β-anomer.

A notable strategy for the highly diastereoselective synthesis of β-thiomannopyranosides involves the use of S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thia-α-D-mannopyranoside S-oxide. nih.gov Treatment of this sulfoxide with triflic anhydride and a hindered base, such as 2,6-di-tert-butyl-4-methylpyridine, at low temperatures generates an α-mannosyl triflate intermediate. nih.gov The subsequent addition of a primary, secondary, or tertiary thiol leads to the formation of the β-thiomannoside through an SN2-like displacement, yielding the product with excellent stereoselectivity. nih.gov

The stereochemical outcome of glycosylation can be influenced by the protecting groups on the sugar donor. For instance, the configuration at the C-2 position of the donor is crucial in modulating the stereoselectivity of the glycosylation process, likely by affecting the stability and population of the corresponding β-glycosyl triflate intermediates. acs.org

| Donor | Activator | Nucleophile | Product | Selectivity | Reference |

| S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thia-α-D-mannopyranoside S-oxide | Triflic anhydride, 2,6-di-tert-butyl-4-methylpyridine | Thiols (primary, secondary, tertiary) | β-thiomannosides | High β-selectivity | nih.gov |

| Mannosyl sulfoxide | Triflic anhydride | Alcohol | β-mannoside | High β-selectivity | acs.org |

| Fucosyl donor (RRV = 7.2 × 104) | BSP/Tf2O | Lactosamine donor (RRV = 41) | Trisaccharide thioglycoside | N/A | nih.gov |

One-Pot Synthetic Strategies for Thioglycosides and Glycoconjugates

One-pot synthesis offers an efficient approach to constructing complex oligosaccharides by minimizing purification steps. nih.gov These strategies often rely on the differential reactivity of thioglycoside building blocks. nih.gov By carefully designing the protecting groups and choosing the appropriate activators, a sequential glycosylation can be achieved in a single reaction vessel. nih.govnih.gov

A database of relative reactivity values (RRVs) for thioglycoside donors has been instrumental in designing these one-pot sequences. nih.gov For example, a fucosyl donor with a high RRV can be selectively activated over a lactosamine donor with a lower RRV to form a trisaccharide. nih.gov Subsequent activation of the newly formed trisaccharide allows for further glycosylation with another building block. nih.gov Microwave assistance has also been employed in the one-pot synthesis of thioglycosides, offering a rapid and efficient alternative. scispace.com

Mechanistic Investigations of Glycosylation Reactions Involving Thioglycoside Donors

The mechanism of glycosylation with thioglycoside donors is complex and involves a variety of transient intermediates that dictate the stereochemical outcome of the reaction. nih.govrsc.org

Role of Transient Intermediates (e.g., Glycosyl Triflates, Dioxocarbenium Ions)

Activation of thioglycoside donors with triflate-generating reagents leads to the formation of highly reactive glycosyl triflate intermediates. acs.orgbohrium.comcsic.es These triflates can exist as both α- and β-anomers, which are often in a fast exchange equilibrium. acs.orgcsic.es The anomerization dynamics of these triflates, along with the substitution reactions with the acceptor, govern the final stereochemistry of the glycosidic bond. bohrium.com

Recent studies have provided unprecedented detection and quantification of the elusive β-glycosyl triflate intermediates. bohrium.comcsic.es These findings have shown that even in reactions that proceed through a dissociative mechanism involving a β-close ion pair, the formation of the α-glycoside is preceded by a bimolecular α to β triflate interconversion. bohrium.com This interconversion can, under certain conditions, become the rate-limiting step of the glycosylation. bohrium.com

The reaction can also proceed through oxocarbenium-like intermediates, which are structurally related to the parent β-glycosyl triflates. acs.org The stability and conformation of these glycosyl cations are influenced by the protecting groups on the sugar ring and play a key role in determining the stereochemical outcome. acs.org For instance, computational studies have been used to investigate the three-dimensional structures of dioxocarbenium ions, which are related to glycosyl cations, and correlate them with experimental NMR data and diastereoselectivity results. nih.gov

| Intermediate | Role in Glycosylation | Method of Study | Reference |

| α-Glycosyl triflate | Well-characterized intermediate, can anomerize to the β-triflate. | NMR spectroscopy, kinetic studies, theoretical calculations. | bohrium.comcsic.es |

| β-Glycosyl triflate | Less stable but highly reactive, key for α-glycoside formation. | NMR spectroscopy (detection and quantification), kinetic studies. | bohrium.comcsic.es |

| Glycosyl oxocarbenium ion | Formed in more dissociative pathways, influences stereoselectivity. | Computational modeling, NMR spectroscopy, infrared ion spectroscopy. | acs.orgnih.gov |

| Dioxocarbenium ion | Formed via neighboring group participation, leads to 1,2-trans products. | Low-temperature NMR, crystallization, computational studies. | academie-sciences.fr |

Principles of Anchimeric Assistance and Neighboring Group Participation

Neighboring group participation (NGP) is a powerful strategy for controlling the stereochemistry of glycosylation reactions. wikipedia.orgnih.govtandfonline.com A participating group, typically an acyl group like benzoyl at the C-2 position of the glycosyl donor, can attack the anomeric center to form a cyclic intermediate, such as a dioxolenium ion. beilstein-journals.orgmdpi.com This intermediate shields one face of the sugar, leading to the formation of a 1,2-trans glycosidic bond upon nucleophilic attack by the acceptor. wikipedia.orgbeilstein-journals.orgmdpi.com

The effectiveness of NGP depends on the nature of the participating group. beilstein-journals.org For example, 2-O-benzoyl groups are commonly used to ensure 1,2-trans selectivity. mdpi.com However, the presence of ortho substituents on the benzoyl group can influence both the yield and the stereoselectivity of the glycosylation. tandfonline.com While these substituents can improve yields by limiting side reactions like orthoester formation, they can also lead to variable stereoselectivity. tandfonline.com

Anchimeric assistance, a specific type of NGP, not only directs the stereochemistry but can also increase the reactivity of the glycosyl donor. nih.gov A competition experiment between a β-linked donor with a 2-O-benzoyl group and its α-linked counterpart showed that the β-donor was more reactive, indicating that the 2-O-benzoyl group provides an arming effect through anchimeric assistance. nih.gov

The use of a benzyloxycarbonyl (Cbz) group at the O-2 position has been revived as a method for achieving full stereocontrol through carbonate participation, leading to efficient 1,2-trans glycosylation. rsc.org This strategy is particularly useful for the glycosylation of base-labile compounds and the synthesis of glycosyl esters. rsc.org

Influence of Protecting Group Strategies on Reactivity and Stereocontrol

In the synthesis of complex oligosaccharides, the strategic choice of protecting groups on the glycosyl donor, such as Phenyl α-D-thiomannopyranoside, is paramount as it profoundly influences both the reactivity of the donor and the stereochemical outcome of the glycosylation reaction. uchicago.edu The electronic and steric properties of these groups dictate whether a donor is "armed" (highly reactive) or "disarmed" (less reactive), and whether the resulting glycosidic bond is formed with α or β stereochemistry.

The reactivity of thioglycoside donors is heavily dependent on the electron-donating or withdrawing nature of the protecting groups. Ether-type protecting groups, such as benzyl (B1604629) (Bn), are considered "arming" because they are less electron-withdrawing than ester-type groups like acetyl (Ac) or benzoyl (Bz). beilstein-journals.org Consequently, a thioglycoside protected with benzyl ethers is significantly more reactive than its acetylated counterpart. beilstein-journals.org For instance, a benzyl-protected thioglycoside was found to be about 40 times more reactive than an acetyl-protected one. beilstein-journals.org

Silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) groups, have been shown to be even more powerful activating groups, leading to the classification of silyl-protected thioglycosides as "superarmed" donors. beilstein-journals.org This enhanced reactivity is attributed to the ability of the silyl group to favor the conformational inversion to a more reactive state during the transition state. beilstein-journals.org This allows for chemoselective glycosylations where a "superarmed" silyl-protected donor can glycosylate an "armed" benzyl-protected acceptor without self-glycosylation of the acceptor. beilstein-journals.org The bifunctional di-tert-butylsilylene (DTBS) group, in contrast, can be deactivating when it locks the pyranoside ring in an unreactive conformation. beilstein-journals.org

Furthermore, remote electronic effects from substituted benzyl ethers can fine-tune donor reactivity. The use of electron-donating p-methoxybenzyl (PMB) ethers increases donor reactivity compared to standard benzyl ethers, while electron-withdrawing p-chlorobenzyl (PClB) or p-cyanobenzyl (PCNB) ethers decrease it. nih.gov

Stereocontrol is largely governed by the nature of the protecting group at the C-2 position. Ester-type protecting groups (e.g., acetyl, benzoyl) at C-2 participate in the reaction through neighboring group participation, forming a transient acetoxonium ion intermediate that blocks the α-face of the donor. This mechanism reliably leads to the formation of 1,2-trans-glycosidic linkages. beilstein-journals.org Conversely, non-participating ether-type protecting groups (e.g., benzyl) at C-2 are used to favor the formation of 1,2-cis-glycosides, although this is often achieved by eliminating 1,2-trans selectivity rather than actively directing a cis outcome. beilstein-journals.org

In the specific case of mannopyranosides, where a 1,2-cis linkage results in an α-glycoside, the use of a participating group at C-2 would lead to the β-anomer. However, the stereochemical outcome can be influenced by other factors. For example, while 4,6-O-benzylidene protected thiomannopyranosides with a 2-O-benzyl ether are excellent donors for forming β-mannopyranosides, replacing the 3-O-benzyl ether with a bulky 3-O-tert-butyldimethylsilyl group can reverse this selectivity to favor α-mannosides. nih.gov Similarly, in the synthesis of 3-amino-3-deoxy-β-mannopyranosides, the choice of the nitrogen protecting group at C-3 is critical; a benzylidene imine group gives high β-selectivity, whereas N-phthalimido or N-acetamido groups lead to α-selectivity. nih.gov

| Donor Protecting Groups | Acceptor | Reactivity Class | Stereoselectivity | Key Finding | Reference |

|---|---|---|---|---|---|

| Per-O-acetyl | Methanol | Disarmed | 1,2-trans | Ester groups are electron-withdrawing, reducing donor reactivity. | beilstein-journals.orgbeilstein-journals.org |

| Per-O-benzyl | Methanol | Armed | 1,2-cis favored | Ether groups are less electron-withdrawing, increasing reactivity. | beilstein-journals.orgbeilstein-journals.org |

| Per-O-TBS/TIPS | Benzylated Thioglycoside | Superarmed | High | Silyl ethers significantly increase reactivity, allowing for chemoselective coupling with "armed" acceptors. | beilstein-journals.orgacs.org |

| 4,6-O-DTBS | Armed Donor/Acceptor | Disarmed | N/A | Cyclic silylene group locks conformation, deactivating the donor. | beilstein-journals.org |

| p-Methoxybenzyl (PMB) Ethers | Various | Armed (Tuned) | N/A | Electron-donating substituents on benzyl ethers increase donor reactivity. | nih.gov |

| 4,6-O-Benzylidene, 3-O-TBDMS | Various | Armed | α-selective | A bulky C-3 silyl group can override other directing effects in mannosides. | nih.gov |

Regioselective Chemical Modifications and Functionalization of the Thiomannopyranoside Scaffold

The polyol nature of Phenyl α-D-thiomannopyranoside presents a significant challenge in synthetic carbohydrate chemistry: achieving regioselective functionalization at a single hydroxyl group while the others remain protected. Various strategies have been developed to address this, enabling the precise modification of the thiomannopyranoside scaffold.

One powerful method involves the use of specialized protecting groups that can be introduced and later cleaved in a regioselective manner. For example, the [1-cyano-2-(2-iodophenyl)]ethylidene acetal has been developed for the protection of 4,6-diols. nih.gov This group is not only useful for stereocontrolled glycosylations but also serves as a precursor for regioselective modification. Following glycosylation, the acetal can undergo a reductive radical fragmentation. This process favors the cleavage of the primary C-O bond (at C-6), leading to the formation of a 6-deoxy glycoside, specifically a β-D-rhamnopyranoside from a mannoside precursor, in a highly regioselective manner. nih.gov

Another general strategy for regioselective modification relies on transforming all hydroxyl groups into a temporary, uniformly reactive functionality, such as trimethylsilyl (B98337) (TMS) ethers. chimia.ch This enhances solubility and sets the stage for one-pot, sequential protection schemes where different reagents are added in succession to modify specific positions based on their relative reactivity. chimia.ch Furthermore, organoboron reagents can be employed to mediate site-selective transformations by reversibly binding to diol systems, thereby directing functionalization to a specific hydroxyl group. scholaris.ca

| Starting Material Moiety | Reagents/Method | Modification | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| 4,6-O-[1-cyano-2-(2-iodophenyl)]ethylidene acetal | AIBN, Tributyltin hydride | Reductive Radical Fragmentation | 6-deoxy-glycoside (β-D-rhamnopyranoside) | Regioselective cleavage of the C6-O bond over the C4-O bond. | nih.gov |

| Per-O-trimethylsilyl ether | Sequential addition of protecting group reagents | One-pot multi-protection | Differentially protected glycoside | Exploits subtle differences in hydroxyl reactivity for regioselective protection. | chimia.ch |

| 1,2-cis diol | Diarylborinic acid catalysis, Photoredox conditions | C-H Alkylation | Site-selectively alkylated carbohydrate | Organoboron reagent directs alkylation to a specific position. | scholaris.ca |

A crucial transformation of thioglycosides is their conversion into deoxyglycosides, which are components of many biologically active natural products. This conversion requires the removal of the sulfur-based leaving group at the anomeric center, a process known as desulfurization. To synthesize complex deoxyglycoside structures, this step must often be preceded by the selective removal of a protecting group elsewhere on the sugar ring.

A significant challenge is to perform these reactions without affecting other protecting groups on the molecule. An efficient one-pot method has been developed for the conversion of acylated thio-glycosides into acylated deoxyglycosides. acs.orgresearchgate.net This process begins with the highly selective deacetylation of a thioacetyl group using hydrazine (B178648) hydrate (B1144303) in DMF. acs.org This step is remarkably fast (2-5 minutes) and selective, leaving O-acetyl groups intact within this short timeframe. acs.org Following this selective deprotection, desulfurization is achieved in the same pot by exposing the resulting glycosyl thiol to UV light in the presence of a phosphine (B1218219) reagent like TCEP·HCl or triethylphosphine. acs.orgresearchgate.net This UV-promoted desulfurization is efficient (1-2 hours) and avoids the use of hazardous reagents like Raney nickel. acs.org

This strategy allows for the synthesis of acylated deoxyglycoside derivatives that can serve as key intermediates for further glycosylations. acs.org For instance, a thioacetate (B1230152) at the C-2 position can first act as a temporary participating group to direct the stereoselective formation of a glycosidic bond, and then be removed through this one-pot deacetylation/desulfurization protocol to yield a 2-deoxyglycoside. researchgate.net The synthesis of 2-deoxyglycosides is notoriously difficult due to the lack of a directing group at the C-2 position. researchgate.net This method provides a strategic solution by using a removable sulfur functionality to control stereochemistry before it is excised to furnish the final deoxy product. researchgate.net

Spectroscopic and Computational Approaches for Structural Elucidation and Mechanistic Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Reactivity

Beyond simple structural verification, advanced NMR methods are crucial for defining the compound's conformational preferences. The magnitude of proton-proton coupling constants (³JHH) within the pyranoside ring is used to determine the relative orientation of the hydroxyl groups. For mannopyranosides, the pyranose ring predominantly adopts a ⁴C₁ chair conformation. Further insights are gained from Nuclear Overhauser Effect (NOE) experiments, which measure through-space interactions between protons. Observed NOEs between axially oriented protons, for instance, provide definitive evidence for the chair conformation and the spatial arrangement of substituents. nih.govuni-luebeck.de The combination of coupling constant analysis and NOE data allows for a detailed picture of the molecule's average conformation in solution.

| Technique | Application for Phenyl α-D-thiomannopyranoside | Inferred Information |

| ¹H NMR | Chemical shifts and coupling constants of protons. | Anomeric configuration (α vs. β), ring conformation. |

| ¹³C NMR | Chemical shifts of carbon atoms. | Confirms the number of unique carbons and the overall structure. |

| COSY | Correlates coupled protons. | Maps the proton-proton connectivity within the sugar ring. |

| HSQC | Correlates protons to their directly attached carbons. | Assigns each proton to its corresponding carbon atom. |

| HMBC | Correlates protons and carbons over two or three bonds. | Confirms long-range connectivity, e.g., between the anomeric proton and the phenyl ring carbon. |

| NOESY/ROESY | Detects through-space proton-proton interactions. | Determines spatial proximity of atoms, confirming the ⁴C₁ chair conformation and substituent orientation. |

Variable Temperature (VT) NMR spectroscopy is a powerful tool for studying the mechanisms of chemical reactions by allowing for the observation of transient intermediates that are unstable at room temperature. nih.gov In the context of thioglycosides like Phenyl α-D-thiomannopyranoside, which are often used as glycosyl donors in the synthesis of complex carbohydrates, VT-NMR can provide critical insights into the nature of the reactive species formed upon activation.

For example, studies on related 5-thioglucopyranosyl donors have utilized low-temperature NMR to characterize the intermediates generated upon activation with promoters like trimethylsilyl (B98337) triflate. nih.gov These experiments can distinguish between different potential intermediates, such as covalent glycosyl triflates or charged thiocarbenium ions. By monitoring the ¹H and ¹³C chemical shifts and coupling constants as the temperature is lowered, researchers can trap and structurally characterize these fleeting species. nih.gov This information is vital for understanding the factors that control the stereoselectivity and reactivity of glycosylation reactions involving thioglycoside donors.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of Phenyl α-D-thiomannopyranoside. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₂H₁₆O₅S. The experimentally measured monoisotopic mass (272.0718 g/mol ) can be matched to the theoretical value with a high degree of precision. chemspider.com

Tandem mass spectrometry (MS/MS) is used to probe the structure of the molecule through fragmentation analysis. wikipedia.org In this technique, the molecular ion ([M+H]⁺ or [M+Na]⁺) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide information about the molecule's structure. For Phenyl α-D-thiomannopyranoside, characteristic fragmentation patterns would include:

Glycosidic Bond Cleavage: Loss of the phenylthio group (C₆H₅S•) to generate a characteristic oxocarbenium ion fragment of the mannose ring.

Ring Fragmentation: Cross-ring cleavages of the pyranoside ring, resulting in smaller fragment ions that are indicative of the sugar's structure. researchgate.net

Analysis of these fragmentation patterns helps to confirm the identity of the sugar and the nature of the aglycone. libretexts.orgchemguide.co.uk

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive and high-resolution information about the three-dimensional structure of a molecule in the solid state. While a crystal structure for the parent Phenyl α-D-thiomannopyranoside is not publicly available, data from a closely related derivative, Phenyl 2,3,4-tri-O-benzyl-1-thio-α-D-mannopyranoside monohydrate, offers significant insight. nih.gov

The crystallographic analysis of this derivative confirms that the mannopyranoside ring adopts a stable chair conformation (specifically, a ⁴C₁ chair). nih.gov It reveals the precise bond lengths, bond angles, and torsion angles within the molecule. Crucially, it shows that the bulky phenylthio group at the anomeric carbon (C1) occupies an axial position, which is characteristic of the α-anomer in the manno-configuration. The crystal packing is stabilized by a network of hydrogen bonds, in this case involving a co-crystallized water molecule. nih.gov This solid-state data provides an essential benchmark for comparison with solution-state conformations determined by NMR and computational models.

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic methods are fundamental to the isolation and purity verification of Phenyl α-D-thiomannopyranoside.

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of synthesis reactions. A spot corresponding to the product can be visualized under UV light (due to the phenyl group) or by staining, allowing for a rapid assessment of reaction completion and the presence of byproducts.

Column Chromatography (CC): Following synthesis, crude product mixtures are purified using column chromatography, typically on a silica (B1680970) gel stationary phase. The compound is eluted using a solvent system such as an ethyl acetate/hexanes gradient, which separates the desired product from starting materials and impurities based on polarity. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is employed for the final analysis of purity. Using a C18 column and a mobile phase, often a mixture of water and acetonitrile (B52724) or methanol, HPLC can separate Phenyl α-D-thiomannopyranoside from even trace impurities, providing a quantitative measure of its purity. semanticscholar.org

Computational Chemistry and Molecular Modeling Studies

Computational chemistry offers powerful tools to complement experimental data, providing insights into the structural and electronic properties of Phenyl α-D-thiomannopyranoside at an atomic level. Methods like Density Functional Theory (DFT) are used to perform geometry optimizations, calculating the lowest energy (most stable) conformation of the molecule. researchgate.net

These calculations can predict key structural parameters, such as bond lengths and torsion angles, which can be compared with X-ray crystallography data. Furthermore, DFT can be used to calculate the relative energies of different possible conformers (e.g., chair vs. boat or skew-boat forms), confirming the overwhelming preference for the ⁴C₁ chair conformation observed experimentally. nih.govfrontiersin.org Computational methods are also used to simulate NMR parameters, which can aid in the interpretation of complex experimental spectra. The combination of computational studies with experimental techniques like NMR provides a robust and comprehensive understanding of the molecule's conformational dynamics. nih.govnih.gov

To understand how Phenyl α-D-thiomannopyranoside might interact with biological targets, such as mannose-binding proteins (lectins), molecular docking and molecular dynamics (MD) simulations are employed. scielo.brnih.gov

Molecular Docking: This computational technique predicts the preferred orientation of the molecule when bound to a protein's active site. Phenyl α-D-thiomannopyranoside can be docked into the carbohydrate-binding site of a lectin, such as Concanavalin A, to identify key interactions like hydrogen bonds and hydrophobic interactions between the sugar's hydroxyl groups, the phenyl ring, and the protein's amino acid residues. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior of the protein-ligand complex over time. rsc.org These simulations provide a more realistic picture of the interaction in a solvated environment, allowing for the assessment of the stability of the binding pose and the flexibility of the complex. scielo.brnih.gov From these simulations, binding free energies can be calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which provide a quantitative estimate of the binding affinity of Phenyl α-D-thiomannopyranoside for its target protein. scielo.brnih.gov

Theoretical Analysis of Reaction Mechanisms and Transition States

A detailed theoretical analysis of the reaction mechanisms and transition states specifically for Phenyl α-D-thiomannopyranoside is not extensively documented in dedicated studies. However, the reactivity of thioglycosides, in general, is a subject of significant computational interest, particularly in the context of glycosylation reactions. Theoretical approaches, such as Density Functional Theory (DFT), are powerful tools used to investigate the intermediates and transition states that govern these processes.

Glycosylation reactions involving thioglycoside donors like Phenyl α-D-thiomannopyranoside typically proceed through the formation of a key intermediate, a glycosyl cation or a species with significant oxocarbenium ion character. The stability and reactivity of this intermediate are crucial for determining the stereochemical outcome of the reaction (α or β glycoside formation). Computational models can calculate the energy profiles of different reaction pathways, helping to elucidate why one stereoisomer may be favored over another.

Factors influencing the reaction mechanism that can be modeled include:

The nature of the aglycone: The phenylthio group (-SPh) is a soft leaving group, and its departure is typically promoted by a thiophilic activator.

The solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize charged intermediates and transition states.

Protecting groups: The electronic and steric effects of protecting groups on the mannose ring can influence the reactivity of the donor and the facial selectivity of the glycosylation.

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. fiveable.melongdom.org For Phenyl α-D-thiomannopyranoside and its derivatives, QSAR studies would be highly valuable for designing more potent and selective inhibitors of target enzymes, such as α-mannosidases. nih.gov Although specific QSAR models developed exclusively for a series of Phenyl α-D-thiomannopyranoside derivatives are not found in the reviewed literature, the general methodology can be described.

A typical QSAR study on mannosidase inhibitors would involve the following steps:

Data Set Assembly: A series of Phenyl α-D-thiomannopyranoside analogues would be synthesized, and their inhibitory activity (e.g., IC₅₀ or Kᵢ values) against a target α-mannosidase would be measured.

Descriptor Calculation: For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including steric (e.g., molecular volume), electronic (e.g., partial charges), hydrophobic (e.g., logP), and topological features.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links the descriptors (independent variables) to the biological activity (dependent variable). fiveable.me

Model Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., cross-validation, q²) and external validation with a set of compounds not used in the model's creation (r²_pred). nih.govmdpi.com

More advanced, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could also be applied. nih.govnih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, or hydrogen-bonding properties would likely increase or decrease biological activity. For instance, a CoMFA analysis might reveal that a bulky, electropositive substituent at a specific position on the phenyl ring is favorable for binding to the enzyme's active site.

A hypothetical QSAR model for a series of Phenyl α-D-thiomannopyranoside derivatives might be represented by an equation like: pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR) Where pIC₅₀ is the negative logarithm of the inhibitory concentration, logP represents hydrophobicity, LUMO is the energy of the Lowest Unoccupied Molecular Orbital (an electronic descriptor), and MR is the molar refractivity (a steric descriptor).

The statistical quality of such a model would be assessed by parameters like those shown in the table below, drawn from general QSAR studies on enzyme inhibitors.

| Statistical Parameter | Description | Typical Value for a Robust Model |

| r² (Coefficient of Determination) | Measures the fraction of the variance in the biological activity that is explained by the model. | > 0.6 |

| q² or r²_cv (Cross-validated r²) | A measure of the internal predictive ability of the model, obtained through cross-validation. | > 0.5 |

| SEE (Standard Error of Estimate) | Measures the absolute error of the model in the units of the biological activity. | Low value |

| F-statistic | A measure of the statistical significance of the regression model. | High value |

| r²_pred (Predictive r² for external set) | A measure of the model's ability to predict the activity of an external test set of compounds. | > 0.6 |

Such QSAR models are instrumental in rational drug design, allowing for the virtual screening of new potential inhibitors and prioritizing the synthesis of the most promising candidates, thereby saving time and resources. nih.gov

Synthesis and Exploration of Derivatives and Analogs of Phenyl α D Thiomannopyranoside

Preparation of Acylated and Benzylated Derivatives

The hydroxyl groups of Phenyl α-D-thiomannopyranoside offer multiple sites for modification, with acylation and benzylation being common strategies to alter the compound's solubility, stability, and reactivity. These protecting groups can also serve as intermediates for further functionalization.

Acylated derivatives, such as Phenyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside, are typically prepared by treating the parent thiomannoside with an acylating agent like acetic anhydride (B1165640) in the presence of a base such as pyridine. This peracetylation masks the polar hydroxyl groups, rendering the molecule more soluble in organic solvents, which can be advantageous for subsequent synthetic steps.

Benzylated derivatives, including Phenyl 2,3,4,6-tetra-O-benzyl-α-D-thiomannopyranoside, are synthesized to provide more stable ether linkages compared to the ester linkages of acylated compounds. The preparation of these derivatives often involves the use of a benzylating agent, such as benzyl (B1604629) bromide, in the presence of a strong base like sodium hydride. The resulting benzylated thiomannoside is a key intermediate in the synthesis of complex oligosaccharides due to the stability of the benzyl ethers under a wide range of reaction conditions and their susceptibility to removal by hydrogenolysis. The synthesis of partially benzylated derivatives, such as Phenyl 2,3,4-tri-O-benzyl-1-thio-α-D-mannopyranoside, has also been reported, allowing for selective functionalization of the remaining free hydroxyl group.

Table 1: Examples of Acylated and Benzylated Phenyl α-D-thiomannopyranoside Derivatives

| Derivative Name | Structure | Key Reagents for Synthesis |

| Phenyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside | Acetylated hydroxyl groups | Acetic anhydride, Pyridine |

| Phenyl 2,3,4,6-tetra-O-benzyl-α-D-thiomannopyranoside | Benzylated hydroxyl groups | Benzyl bromide, Sodium hydride |

| Phenyl 2,3,4-tri-O-benzyl-1-thio-α-D-mannopyranoside | Partially benzylated hydroxyls | Benzyl bromide, Sodium hydride |

Synthesis of Benzyledene and Other Cyclic Acetal (B89532) Derivatives

To selectively protect certain hydroxyl groups, cyclic acetals are often employed. The formation of a 4,6-O-benzylidene acetal of Phenyl α-D-thiomannopyranoside is a common strategy to protect the C4 and C6 hydroxyls simultaneously. This is typically achieved by reacting the thiomannoside with benzaldehyde (B42025) dimethyl acetal or benzaldehyde in the presence of a Lewis acid catalyst such as zinc chloride or p-toluenesulfonic acid. The resulting Phenyl 4,6-O-benzylidene-α-D-thiomannopyranoside is a versatile intermediate, as the remaining C2 and C3 hydroxyl groups are available for further selective modifications. Other cyclic acetals, such as isopropylidene acetals (ketals), can also be formed to protect vicinal diols, for instance, at the C2 and C3 positions, by reaction with acetone (B3395972) or 2,2-dimethoxypropane (B42991) under acidic conditions. The choice of the cyclic acetal can influence the conformation of the pyranose ring and the reactivity of the remaining functional groups.

Table 2: Common Cyclic Acetal Derivatives of Phenyl α-D-thiomannopyranoside

| Derivative Name | Protected Hydroxyls | Typical Reagents |

| Phenyl 4,6-O-benzylidene-α-D-thiomannopyranoside | C4, C6 | Benzaldehyde, ZnCl₂ |

| Phenyl 2,3-O-isopropylidene-α-D-thiomannopyranoside | C2, C3 | Acetone, Acid catalyst |

Functionalization with Amino and Isothiocyanate Groups for Bioconjugation

The introduction of amino and isothiocyanate functionalities onto Phenyl α-D-thiomannopyranoside is a key step in preparing probes for studying carbohydrate-protein interactions and for the development of targeted drug delivery systems. An amino group can be introduced by first preparing an aminophenyl derivative, such as p-aminophenyl α-D-thiomannopyranoside. This is often synthesized from the corresponding p-nitrophenyl glycoside via reduction of the nitro group, for example, using catalytic hydrogenation.

The resulting amino group serves as a versatile handle for bioconjugation. It can be acylated to attach various labels or linkers. Furthermore, the amino group can be converted into a highly reactive isothiocyanate group (-N=C=S). This transformation is commonly achieved by reacting the aminophenyl thiomannoside with thiophosgene (B130339) or a related reagent. The isothiocyanate derivative, 4-Isothiocyanatophenyl α-D-mannopyranoside, is particularly useful for covalently linking the sugar moiety to proteins through the formation of stable thiourea (B124793) bonds with the ε-amino groups of lysine (B10760008) residues.

Table 3: Functionalized Derivatives for Bioconjugation

| Functional Group | Precursor Compound | Key Transformation Reagents | Application |

| Amino (-NH₂) | p-Nitrophenyl α-D-thiomannopyranoside | H₂, Pd/C (reduction) | Linker attachment, further functionalization |

| Isothiocyanate (-NCS) | p-Aminophenyl α-D-thiomannopyranoside | Thiophosgene | Covalent protein labeling |

Development of Deoxy and Fluorinated Analogs for Specific Research Objectives

To investigate the role of specific hydroxyl groups in biological recognition processes, deoxy and fluorinated analogs of Phenyl α-D-thiomannopyranoside have been synthesized. Deoxy analogs, which lack one or more hydroxyl groups, are valuable tools for probing hydrogen bonding interactions with protein receptors. The synthesis of a deoxy sugar often involves a multi-step process, starting with the selective activation of a hydroxyl group (e.g., tosylation or triflation), followed by a reductive cleavage or a nucleophilic displacement with a hydride reagent.

Fluorinated analogs, where a hydroxyl group is replaced by a fluorine atom, are of particular interest because fluorine is a close steric mimic of a hydroxyl group but cannot act as a hydrogen bond donor. This substitution can also alter the electronic properties and metabolic stability of the molecule. The synthesis of fluorinated thiomannosides can be challenging and often involves the use of specialized fluorinating reagents, such as diethylaminosulfur trifluoride (DAST), to displace a hydroxyl group or the opening of an epoxide ring with a fluoride (B91410) source. These analogs are instrumental in dissecting the fine details of carbohydrate-protein interactions.

Table 4: Deoxy and Fluorinated Analogs for Mechanistic Studies

| Analog Type | Modification | Synthetic Strategy | Research Purpose |

| Deoxy | Removal of a hydroxyl group | Activation (e.g., tosylation) followed by reduction | Probing hydrogen bond donation |

| Fluorinated | Replacement of -OH with -F | Nucleophilic fluorination (e.g., with DAST) | Mimicking sterics while removing H-bond donation |

Comparative Chemical and Biological Studies with Related Glycosides and Thioglycosides

The chemical and biological properties of Phenyl α-D-thiomannopyranoside and its derivatives are often evaluated in comparison to other related glycosides and thioglycosides. A key comparison is made with its O-glycoside counterpart, Phenyl α-D-mannopyranoside. The thioether linkage in the thiomannoside is generally more stable to enzymatic hydrolysis by glycosidases compared to the acetal linkage in the O-glycoside. This increased stability makes thioglycosides valuable as enzyme inhibitors or as stable ligands for affinity chromatography and binding studies.

Comparisons are also made with other thioglycosides, such as those with different aglycones (e.g., ethyl or nitrophenyl groups). The nature of the aglycone can significantly influence the reactivity of the thioglycoside as a glycosyl donor in oligosaccharide synthesis. For instance, electron-withdrawing groups on the phenyl ring can "disarm" the thioglycoside, making it less reactive, while electron-donating groups can "arm" it, increasing its reactivity.

In biological studies, the binding affinity of Phenyl α-D-thiomannopyranoside to mannose-binding proteins (lectins) is compared with that of other mannosides to understand the influence of the sulfur atom and the phenyl group on recognition. These comparative studies are crucial for the rational design of potent and selective carbohydrate-based drugs and biological probes. For example, the anti-inflammatory activity of phenyl-β-D-glucopyranoside has been investigated, providing a basis for similar explorations with the mannose analogue.

Table 5: Comparative Aspects of Phenyl α-D-thiomannopyranoside

| Comparison with | Key Difference | Implication |

| Phenyl α-D-mannopyranoside (O-glycoside) | Thioether vs. Acetal linkage | Increased stability to enzymatic hydrolysis |

| Other Thioglycosides (e.g., ethyl thiomannoside) | Nature of the aglycone | Modulated reactivity as a glycosyl donor |

| Other Mannosides (e.g., methyl α-D-mannopyranoside) | Phenyl aglycone | Potential for altered binding affinity to lectins |

Enzymatic Studies and Interactions with Glycosidases and Glycosyltransferases

Phenyl α-D-thiomannopyranoside as a Substrate in Glycosidase and Glycosyltransferase Assays

The role of Phenyl α-D-thiomannopyranoside in enzymatic assays is primarily defined by the robust nature of its C-S bond. While it can participate in certain enzymatic reactions, its function as a typical hydrolytic substrate is limited.

Glycoside hydrolases (glycosidases) are enzymes that catalyze the cleavage of glycosidic bonds. khanacademy.org The substrate specificity of these enzymes is highly tuned to recognize both the glycone (the sugar moiety) and the nature of the glycosidic linkage. Due to the increased stability of the thioglycosidic bond, Phenyl α-D-thiomannopyranoside is generally a very poor substrate for glycosidases that would readily cleave its oxygen-linked analog, Phenyl α-D-mannopyranoside. This resistance to hydrolysis is a key chemical property stemming from the lower basicity of the sulfur atom compared to oxygen, which makes the bond less susceptible to the acid-catalyzed cleavage mechanisms typically employed by these enzymes. science.govresearchgate.net

The kinetic parameters of an enzymatic reaction, the Michaelis constant (K_M) and the maximum velocity (V_max), quantify the enzyme's affinity for a substrate and its maximum catalytic rate, respectively. K_M is the substrate concentration at which the reaction rate is half of V_max. nih.gov

Due to its extremely low rate of hydrolysis, determining the K_M and V_max for Phenyl α-D-thiomannopyranoside as a hydrolytic substrate for most glycosidases is often impractical. The reaction rate is typically too slow to be accurately measured under standard assay conditions. Consequently, literature detailing Michaelis-Menten kinetics for the hydrolysis of this specific compound is scarce. Instead, kinetic studies involving Phenyl α-D-thiomannopyranoside almost exclusively focus on its role as an inhibitor, where parameters like the inhibition constant (K_i) are determined.

Table 1: Conceptual Framework of Michaelis-Menten Kinetic Parameters This table outlines the fundamental kinetic parameters used to characterize enzyme-substrate interactions.

| Parameter | Definition | Significance |

|---|---|---|

| K_M | Michaelis Constant | Represents the substrate concentration at which the reaction velocity is half of V_max. It is an inverse measure of the enzyme's affinity for the substrate; a lower K_M indicates a higher affinity. |

| V_max | Maximum Velocity | The maximum rate of reaction when the enzyme is fully saturated with the substrate. It is proportional to the enzyme concentration and its catalytic efficiency. |

| k_cat | Turnover Number | The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. |

| k_cat/K_M | Catalytic Efficiency | A measure of how efficiently an enzyme converts a substrate into a product, accounting for both binding (K_M) and catalysis (k_cat). |

Investigation of Enzyme Inhibition by Phenyl α-D-thiomannopyranoside and its Analogs

The structural similarity of Phenyl α-D-thiomannopyranoside to natural mannoside substrates, combined with its resistance to cleavage, makes it an effective competitive inhibitor for enzymes that process α-mannosides.

The stability of thioglycosides allows them to function as modulators of entire glycosylation pathways. researchgate.net By acting as stable mimics of natural intermediates, they can interfere with the complex series of reactions carried out by glycosidases and glycosyltransferases involved in the biosynthesis and processing of oligosaccharide chains on proteins and lipids. Because they are not easily degraded, they can act as metabolic decoys, disrupting the normal flow of cellular glycosylation processes. This makes thioglycosides, including Phenyl α-D-thiomannopyranoside, valuable chemical probes for studying the roles of specific carbohydrate structures in biological systems.

Table 2: Summary of Phenyl α-D-thiomannopyranoside's Role as an Enzyme Inhibitor

| Enzyme Class | Target Example | Mechanism of Action | Role of Thioglycosidic Bond |

|---|

Mechanistic Insights into Glycosidic Bond Cleavage and Enzyme Catalysis

The study of how Phenyl α-D-thiomannopyranoside interacts with glycosidases provides crucial insights into the catalytic mechanisms of these enzymes. Retaining α-mannosidases, which belong to the GH38 family, typically employ a double-displacement mechanism for catalysis. nih.gov

This mechanism involves two key catalytic residues in the active site, usually carboxylates (aspartic or glutamic acid). The process occurs in two steps:

Glycosylation: One carboxylate acts as a nucleophile, attacking the anomeric carbon of the mannose substrate. Simultaneously, the other carboxylate acts as a general acid, protonating the glycosidic oxygen, which facilitates the departure of the aglycone (the phenyl group). This results in a covalent glycosyl-enzyme intermediate.

Deglycosylation: The general acid/base carboxylate then activates a water molecule, which attacks the anomeric carbon of the intermediate, displacing the enzymatic nucleophile. This hydrolyzes the intermediate, releasing the mannose product with a net retention of the original α-anomeric configuration.

Phenyl α-D-thiomannopyranoside inhibits this process primarily at the first step. The sulfur atom of the thioglycosidic bond is less basic and therefore less readily protonated by the general acid catalyst compared to the oxygen in a standard O-glycoside. This unfavorable protonation step significantly increases the activation energy for the cleavage of the C-S bond. science.gov Without efficient protonation of the leaving group, the nucleophilic attack by the enzyme is disfavored, and the formation of the glycosyl-enzyme intermediate is effectively blocked. The molecule sits (B43327) in the active site as a "dead-end" inhibitor, unable to proceed through the catalytic cycle.

Application of Chromogenic and Fluorogenic Substrates in Enzyme Activity Assays

The study of glycosidases and glycosyltransferases, enzymes that catalyze the cleavage and formation of glycosidic bonds, respectively, relies heavily on assays that can accurately quantify their activity. Chromogenic and fluorogenic substrates are indispensable tools in this field, providing sensitive and continuous methods for monitoring enzyme kinetics. labproinc.com These synthetic substrates are designed to be colorless and non-fluorescent until acted upon by a specific enzyme. The enzymatic cleavage of a glycosidic bond releases a chromophore (a colored molecule) or a fluorophore (a fluorescent molecule), leading to a measurable change in absorbance or fluorescence. sigmaaldrich.com The rate of this change is directly proportional to the enzyme's activity. megazyme.com

Phenyl α-D-thiomannopyranoside serves as a substrate for α-mannosidases, enzymes that specifically hydrolyze terminal α-linked mannose residues. In its native form, the enzymatic release of thiophenol can be monitored using specific reagents that react with the free thiol group. However, a more common and direct approach in chromogenic assays involves the use of structurally similar analogues, such as 4-Nitrophenyl-α-D-mannopyranoside (pNPM). sigmaaldrich.comucdavis.edu In this case, the substrate itself is colorless, but upon enzymatic hydrolysis by α-mannosidase, it releases 4-Nitrophenol, a product with a distinct yellow color that can be quantified by measuring its absorbance at 405 nm. megazyme.comucdavis.edu This principle allows for the straightforward determination of enzyme activity in various biological samples, including plasma, serum, and cell or tissue lysates. megazyme.com

The data generated from these assays are crucial for characterizing enzyme properties, such as their kinetic parameters, optimal reaction conditions, and substrate specificity. For example, detailed kinetic studies can determine the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Detailed Research Findings:

A study on the α-mannosidase purified from the moss Hyophilla nymaniana utilized p-nitrophenyl α-mannopyranoside as the chromogenic substrate to characterize its enzymatic properties. The researchers were able to determine the optimal pH and temperature for the enzyme's activity, as well as its kinetic parameters. The findings from this study serve as a representative example of the data obtained using such assays.

Below is an interactive data table summarizing the kinetic parameters of the purified α-mannosidase from H. nymaniana using p-nitrophenyl α-mannopyranoside as the substrate.

Similarly, fluorogenic substrates can be employed for assays requiring higher sensitivity. These substrates operate on a similar principle, where enzymatic action liberates a highly fluorescent molecule, allowing for the detection of much lower levels of enzyme activity.

Molecular Interactions with Lectins and Carbohydrate Binding Proteins

Characterization of Binding Affinity and Specificity with Mannose-Binding Lectins (e.g., FimH)

The FimH adhesin, located at the tip of type 1 pili of uropathogenic Escherichia coli (UPEC), is a mannose-specific lectin that plays a crucial role in the initial attachment of bacteria to host cells in the urinary tract. Phenyl α-D-thiomannopyranoside and related aryl thiomannosides are recognized as antagonists of FimH, inhibiting bacterial adhesion by competing with mannosylated glycoproteins on the host cell surface.

The binding of aryl mannosides, including thiomannosides, to FimH is a well-documented interaction. The mannose moiety of the ligand forms a network of hydrogen bonds with amino acid residues in the carbohydrate recognition domain (CRD) of FimH, including Asp54, Gln133, Asn135, and Asp140. aun.edu.eg The aryl group extends into a hydrophobic region known as the "tyrosine gate," formed by Tyr48 and Tyr137, which is crucial for high-affinity binding. aun.edu.eg

Table 1: Binding Affinities of Selected Mannosides with FimH

| Compound | Linkage | Kd (nM) |

|---|---|---|

| p-methoxyphenyl α-D-mannopyranoside | O-linked | 19.90 |

| p-methoxyphenyl α-D-mannopyranoside | C-linked | 11.45 |

| p-methoxyphenyl α-D-thiomannopyranoside | S-linked | 94.4 |

Structure-Activity Relationship (SAR) Studies in Lectin Antagonism and Adhesion Inhibition

The structure-activity relationship (SAR) of mannoside-based FimH antagonists has been extensively studied to optimize their inhibitory potential. Key structural features that influence binding affinity and antagonist activity include the nature of the aglycone (the non-sugar portion) and the glycosidic linkage.

For Phenyl α-D-thiomannopyranoside, the phenyl group serves as the aglycone. The hydrophobic nature of the phenyl ring is critical for its interaction with the tyrosine gate of FimH. aun.edu.eg Modifications to the phenyl ring, such as the addition of substituents, can further modulate binding affinity. The orientation of the aryl aglycone within the tyrosine binding site is a significant determinant of the binding affinity. aun.edu.eg

Investigation of Phenyl α-D-thiomannopyranoside in Cellular Adhesion and Biofilm Formation Research

Phenyl α-D-thiomannopyranoside and its derivatives have been investigated for their role in modulating bacterial adhesion and subsequent biofilm formation. Biofilms are structured communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances (EPS), which contribute to chronic infections and increased antibiotic resistance. mdpi.com

The initial step in biofilm formation for many pathogens, including UPEC, is the adhesion to a surface, which is often mediated by lectins like FimH. nih.gov By acting as FimH antagonists, aryl thiomannosides can inhibit this initial attachment, thereby preventing or reducing biofilm formation. Several new aryl and heteroaryl derivatives of thiomannosides have been synthesized and evaluated for their FimH-competitive binding and biofilm inhibition properties. aun.edu.eg

Interestingly, while soluble FimH antagonists can prevent adhesion, surface-immobilized mannosides can promote the adhesion and biofilm formation of non-pathogenic E. coli strains. This has been explored as a strategy for creating protective biofilms on medical devices to prevent colonization by pathogenic bacteria. The ability of these surfaces to promote stable biofilm formation is correlated with the binding affinity of the immobilized mannoside ligand.

Interactions with Carbohydrate Transporters and Symporters

While the primary focus of research on Phenyl α-D-thiomannopyranoside has been on its interactions with lectins, thioglycosides have also been shown to interact with carbohydrate transporters. Specifically, β-thioglycosides have been found to be transported by the Na+/glucose cotransporter (SGLT1), a key protein for glucose uptake in the small intestine. nih.gov

A study on the intestinal transport of p-nitrophenyl β-D-thioglucoside and p-nitrophenyl β-D-thiogalactoside demonstrated that these compounds are stable on the mucosal side of the intestine and are transported to the serosal side. nih.gov This transport was shown to be dependent on the presence of Na+ and was inhibited by phloridzin, a known inhibitor of SGLT1, as well as by glucose and 3-O-methylglucose. nih.gov These findings indicate that the Na+/glucose cotransporter recognizes and transports these thioglycosides. nih.gov

However, the study also revealed that the turnover rate for the transport of thioglycosides by SGLT1 is lower than that for their corresponding O-glycoside counterparts. The presence of the sulfur atom between the monosaccharide and the aglycone decreases the efficiency of transport. nih.gov While this research was conducted on β-thioglucosides and β-thiogalactosides, it suggests that Phenyl α-D-thiomannopyranoside, as a thioglycoside, may also have the potential to interact with carbohydrate transporters like SGLT1, although specific studies on this particular compound are lacking in the provided search results. Thioglycosides can also act as metabolic decoys in glycosylation pathways, disrupting the formation of functional glycans. nih.gov

Advanced Applications in Chemical Biology and Materials Science Research

Utilization as Glycosylation Precursors and Donors in Complex Carbohydrate Synthesis

In the realm of synthetic carbohydrate chemistry, Phenyl α-D-thiomannopyranoside is highly valued as a glycosylation donor. nih.govbenthamdirect.com Thioglycosides, in general, are favored in oligosaccharide synthesis due to their stability across a range of reaction conditions used for protecting group manipulations, and the diverse methods available for their activation. benthamdirect.comlongdom.org The thiophenyl group acts as a temporary protecting group for the anomeric center that can be selectively activated under specific conditions to form a glycosidic bond with a suitable acceptor molecule. This controlled reactivity is fundamental to the stepwise assembly of complex carbohydrates.

The stability of the thioglycosidic bond allows for the preparation of intricate glycosyl donor building blocks. Unlike more labile donors, Phenyl α-D-thiomannopyranoside and its derivatives can be carried through multiple synthetic steps without premature activation or degradation. Activation is typically achieved using thiophilic promoters, such as N-iodosuccinimide (NIS) in combination with a catalytic amount of an acid like trifluoromethanesulfonic acid (TfOH). longdom.org This process generates a reactive intermediate, an oxocarbenium ion, which is then attacked by the hydroxyl group of a glycosyl acceptor, leading to the formation of a new glycosidic linkage. The stereochemical outcome of the glycosylation can often be controlled by the choice of protecting groups on the mannose ring and the specific reaction conditions employed.

The synthesis of oligosaccharide and polysaccharide analogs is crucial for understanding their biological roles and for developing carbohydrate-based therapeutics. Phenyl α-D-thiomannopyranoside serves as a key starting material in synthetic routes to various mannose-containing glycans, including high-mannose oligosaccharides which play significant roles in glycoprotein (B1211001) folding and immune recognition. nih.govnih.gov

The general synthetic strategy involves the reaction of a protected Phenyl α-D-thiomannopyranoside donor with a glycosyl acceptor, which can be another monosaccharide, a disaccharide, or a more complex carbohydrate fragment. longdom.org By carefully selecting the protecting groups on both the donor and the acceptor, chemists can achieve regioselective glycosylation, forming specific linkages such as α(1→2), α(1→3), α(1→6), or β(1→4) mannosidic bonds. nih.gov This iterative process, where the newly formed disaccharide is deprotected at a specific position to become an acceptor for the next glycosylation, allows for the linear or branched assembly of complex oligosaccharide chains. nih.gov This strategic approach is central to the total synthesis of biologically active glycans and their analogs for structure-activity relationship studies.

Interactive Table: Glycosylation Reactions Using Phenyl α-D-thiomannopyranoside Donor

| Activator/Promoter System | Acceptor Type | Resulting Linkage | Application Area |

|---|---|---|---|

| N-Iodosuccinimide (NIS) / TfOH | Protected Monosaccharide | α/β-Mannoside | Synthesis of Disaccharides |

| Dimethyl(methylthio)sulfonium triflate (DMTST) | Di- or Trisaccharide | α-Mannoside | Assembly of Oligomannans |

| Phenylsulfenyl Chloride (PhSCl) / AgOTf | Glycopeptide Fragment | α-Mannosyl-Serine/Threonine | Synthesis of Glycopeptides |

Design and Development of Molecular Probes and Research Tools

Phenyl α-D-thiomannopyranoside is a versatile scaffold for the design and synthesis of molecular probes and research tools essential for chemical biology. nih.gov By chemically modifying its structure, researchers can create tailored molecules to investigate, visualize, and manipulate biological processes involving carbohydrates. sigmaaldrich.com These tools are instrumental in studying protein-carbohydrate interactions, tracking glycan trafficking, and identifying carbohydrate-binding proteins. The core mannose structure provides the biological specificity, while the phenylthio group offers a convenient handle for chemical functionalization.

The synthesis of these probes often involves modification of the phenyl ring or replacement of the thiophenyl group with a linker attached to a reporter molecule. nih.gov Reporter groups can include fluorophores for imaging, biotin (B1667282) for affinity purification, or photoreactive groups for cross-linking studies. sigmaaldrich.com The stability of the thioglycoside allows for these chemical modifications to be performed without compromising the integrity of the mannose unit.

Labeling and detecting carbohydrates in biological samples is critical for understanding their roles in health and disease. sigmaaldrich.com Phenyl α-D-thiomannopyranoside can be converted into metabolic labeling agents. For instance, by introducing a bioorthogonal functional group, such as an azide (B81097) or an alkyne, onto the mannose scaffold, the resulting compound can be introduced to living cells. sigmaaldrich.com Cellular enzymes process this modified mannoside and incorporate it into newly synthesized glycoconjugates.

Once incorporated, the bioorthogonal handle can be selectively detected through a chemical ligation reaction, most commonly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, often referred to as "click chemistry". sigmaaldrich.com This reaction allows for the attachment of a detection tag, such as a fluorescent dye or a biotin molecule, enabling the visualization of glycan localization and the identification of glycoproteins within the cell. sigmaaldrich.com This strategy provides a powerful method for studying dynamic changes in glycosylation patterns associated with various physiological or pathological states.

The specific recognition of mannose by various receptors on the surface of immune cells, such as macrophages and dendritic cells, makes it an attractive targeting ligand for drug delivery and immunotherapy. nih.govnih.govmdpi.com Phenyl α-D-thiomannopyranoside is an excellent starting point for synthesizing functionalized mannosides for conjugation to biomolecules, nanoparticles, or drug delivery vehicles.

For example, the phenyl group can be derivatized with an amine or carboxylate functionality, which can then be used for covalent attachment to a carrier system using standard bioconjugation techniques like carbodiimide (B86325) chemistry. nih.gov By conjugating these mannoside derivatives to liposomes, polymers, or nanoparticles, researchers can create targeted delivery systems that can selectively deliver therapeutic agents to cells expressing mannose receptors. nih.govnih.gov This approach is being explored for the targeted delivery of anticancer drugs, antigens for vaccination, and agents to modulate immune responses. nih.govmdpi.com The synthesis of these neoglycoconjugates often relies on the robust and versatile chemistry afforded by thioglycoside precursors. beilstein-journals.org

Interactive Table: Molecular Probes and Targeted Systems Derived from Phenyl α-D-thiomannopyranoside

| Probe/System Type | Functional Group/Tag | Conjugation Chemistry | Primary Application |

|---|---|---|---|

| Metabolic Labeling Agent | Azide or Alkyne | Click Chemistry | Imaging glycan dynamics in live cells |

| Affinity Probe | Biotin | Amide Coupling | Isolation of mannose-binding proteins |

| Targeted Nanoparticle | Thiol-linker | Thiol-Gold Chemistry | Targeted drug delivery to macrophages |

| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Isothiocyanate or NHS-ester coupling | Visualizing carbohydrate-protein interactions |

Research on Glycoside-Based Sensors for Biomarker and Environmental Pollutant Detection

The specific molecular recognition between carbohydrates and proteins (lectins) is being harnessed to develop a new generation of biosensors for detecting disease biomarkers and environmental pollutants. nih.govnih.gov Mannose-functionalized surfaces are particularly effective for capturing specific lectins or pathogens that express mannose-binding proteins. longdom.orgnih.gov Phenyl α-D-thiomannopyranoside serves as a crucial precursor for creating the functionalized mannose derivatives needed to construct these sensor surfaces. The thiophenyl group can be readily modified to introduce a linker with a terminal functional group (e.g., a thiol or an amine) suitable for covalent attachment to sensor substrates like gold nanoparticles, graphene, or electrode surfaces. scielo.br

These sensors operate on the principle that the binding of a target analyte (e.g., a specific lectin, bacterium, or virus) to the mannose-coated surface causes a measurable change in a physical property, such as mass, electrical impedance, or optical signal. benthamdirect.comnih.govscielo.br For example, in a Quartz Crystal Microbalance (QCM) sensor, the binding of bacteria to the mannose-functionalized crystal surface increases the mass, leading to a decrease in the resonance frequency. nih.gov In electrochemical sensors, the binding event can alter the electron transfer rate at the electrode surface, generating a detectable electrical signal. scielo.brosti.gov These platforms offer sensitive and selective detection of analytes like the bacterium Escherichia coli, which expresses the mannose-binding lectin FimH on its pili, or mannose-binding lectin (MBL), a biomarker for certain inflammatory conditions. benthamdirect.comscielo.br Fluorescent mannoside probes have also been designed where binding to a target lectin results in a change in fluorescence, enabling detection in solution. researchgate.net

Interactive Table: Glycoside-Based Sensors Utilizing Mannose Derivatives

| Sensor Type | Transduction Method | Target Analyte | Application |

|---|---|---|---|

| Electrochemical Impedance Spectroscopy (EIS) | Electrical Impedance | Escherichia coli | Food and water safety monitoring |

| Quartz Crystal Microbalance (QCM) | Mass Change (Frequency) | Pathogenic Bacteria, Lectins | Environmental and clinical diagnostics |

| Nanoplasmonic Assay | Localized Surface Plasmon Resonance (LSPR) | Mannose-Binding Lectin (MBL) | Point-of-care diagnostics |

| Fluorescent Probe | Fluorescence Intensity/Lifetime | Concanavalin A (Lectin) | Probing carbohydrate-protein interactions |

Exploration in Nanotechnology and Materials Science (e.g., dendrimers, nanoparticles)

In nanotechnology and materials science, Phenyl α-D-thiomannopyranoside is a key building block for the creation of advanced functional materials. biosynth.com Its derivatives are used to coat the surfaces of nanomaterials like dendrimers and nanoparticles, imparting biological recognition capabilities to these synthetic structures. nih.govbeilstein-journals.org The multivalent presentation of mannose on a nanoscale scaffold dramatically increases the binding affinity (avidity) for mannose-specific receptors compared to single mannose molecules, a phenomenon known as the glycoside cluster effect.